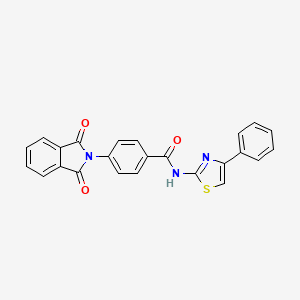
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide, also known as PBIT, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
Synthesis and Biological Activity
One of the key areas of research involves the synthesis of derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and evaluating their biological activities. Patel and Dhameliya (2010) synthesized a series of compounds with structures related to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and assessed their antibacterial and antifungal activities. Preliminary results indicated promising antibacterial properties in some of the synthesized compounds, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).
Antiepileptic Potential
Asadollahi et al. (2019) reported on the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and their evaluation for antiepileptic activity. Certain compounds showed significant antiepileptic properties, demonstrating the therapeutic potential of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide derivatives in treating epilepsy (Asadollahi et al., 2019).
Anticancer Activity
Alafeefy et al. (2015) developed novel derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide with significant antitumor activity against various cancer cell lines. This study highlights the compound's potential in cancer research and therapy (Alafeefy et al., 2015).
Anti-Inflammatory Applications
Nikalje et al. (2015) synthesized derivatives of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide and evaluated them for anti-inflammatory activity. The study revealed promising anti-inflammatory properties, opening avenues for the development of new anti-inflammatory agents (Nikalje et al., 2015).
Material Science and Polymer Research
In material science, Xia et al. (2013) investigated the impact of phthalimide side chains, similar in structure to 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide, on the thermal stability and rubbing resistance of polyimides used in liquid crystal displays. The introduction of imide groups improved thermal stability and rubbing resistance, demonstrating the utility of this compound in developing advanced materials (Xia et al., 2013).
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3S/c28-21(26-24-25-20(14-31-24)15-6-2-1-3-7-15)16-10-12-17(13-11-16)27-22(29)18-8-4-5-9-19(18)23(27)30/h1-14H,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZPZKWRCZXIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

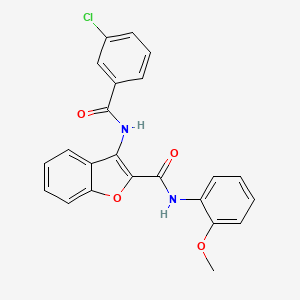
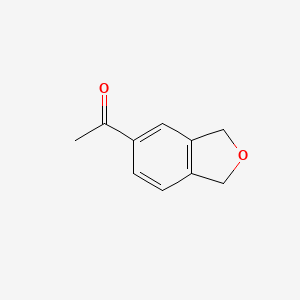
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)
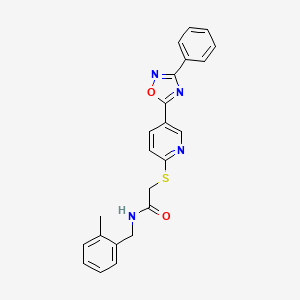
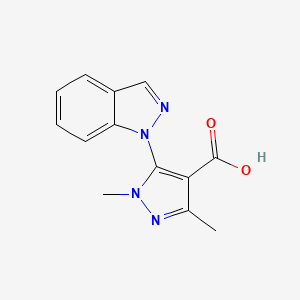
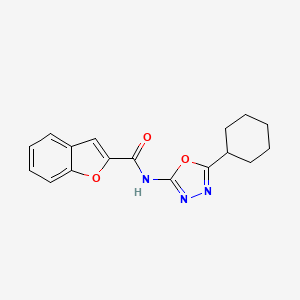
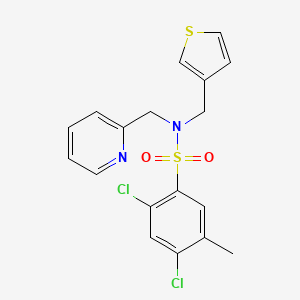
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)
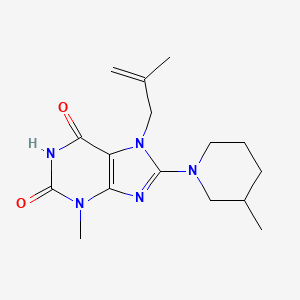
![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)
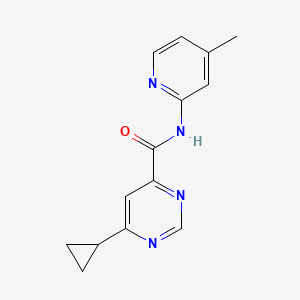
![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)
![(2,5-dimethylphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2580450.png)